![molecular formula C8H12ClN3O B1428106 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole CAS No. 1251374-55-6](/img/structure/B1428106.png)
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole
描述
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and an oxolan-3-ylmethyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole typically involves the reaction of 4-(chloromethyl)-1H-1,2,3-triazole with oxolan-3-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the oxolan-3-ylmethanol, followed by nucleophilic substitution with 4-(chloromethyl)-1H-1,2,3-triazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring or other functional groups to their reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Products include substituted triazoles with various functional groups replacing the chloromethyl group.
Oxidation: Products include oxidized derivatives such as triazole oxides.
Reduction: Products include reduced triazoles or other reduced derivatives.
科学研究应用
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
作用机制
The mechanism of action of 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-(chloromethyl)-4-(oxolan-3-yl)-1H-1,2,3-triazole
- 4-(bromomethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole
- 4-(chloromethyl)-1-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazole
Uniqueness
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole is unique due to the specific combination of functional groups attached to the triazole ring. The presence of both a chloromethyl group and an oxolan-3-ylmethyl group imparts distinct chemical reactivity and potential applications compared to other similar compounds. This unique structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
IUPAC Name |
4-(chloromethyl)-1-(oxolan-3-ylmethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIFLLDJVGISIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


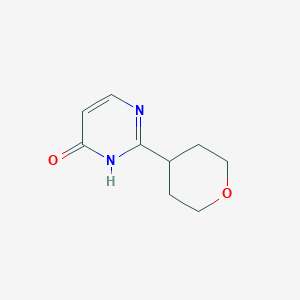
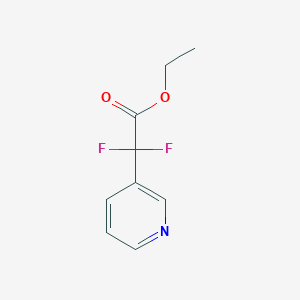
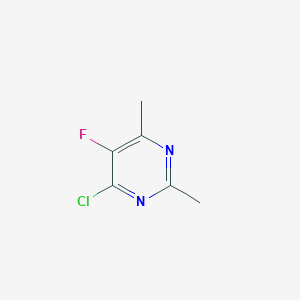
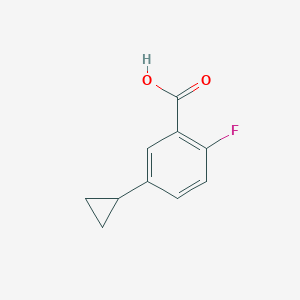
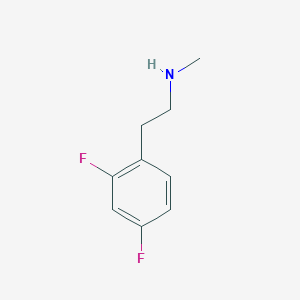
![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)
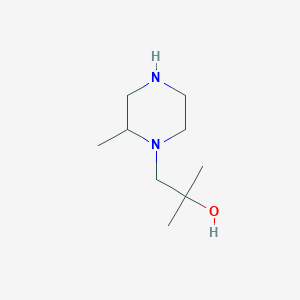
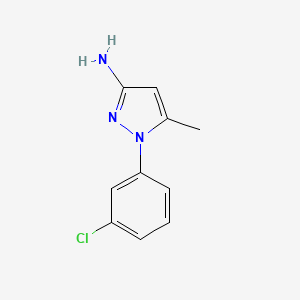
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)
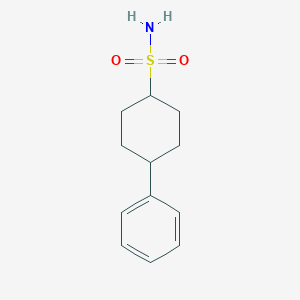
![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
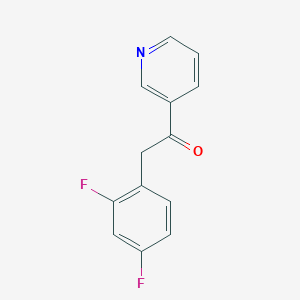
![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)
![[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol](/img/structure/B1428043.png)
